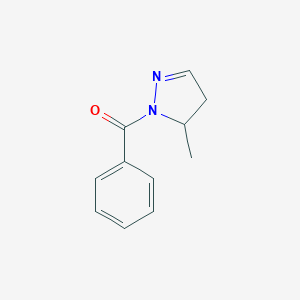![molecular formula C17H20N4O4S B257860 N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257860.png)
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, also known as EDP-420, is a novel small molecule compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to selectively bind to certain proteins, including heat shock protein 90 (HSP90) and cyclooxygenase-2 (COX-2), which are known to be overexpressed in cancer cells and inflamed tissues.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce the production of certain cytokines and chemokines that are involved in inflammation, and to inhibit the activity of certain enzymes that are involved in cancer cell growth.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several advantages for use in lab experiments, including its high selectivity for certain proteins and its ability to inhibit cancer cell growth and inflammation. However, the compound has some limitations, including its relatively low yield of synthesis and its potential toxicity in high doses.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, including the development of more efficient methods of synthesis, the optimization of the compound's therapeutic efficacy and safety, and the exploration of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide and to identify its molecular targets in cancer cells and inflamed tissues.
合成法
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyphenylhydrazine with 3,4-dimethylpyrazole-5-carbonyl chloride in the presence of triethylamine, followed by the reaction with thiourea in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine with 3,4-dimethylpyrazole-5-carboxylic acid, followed by the reaction with thionyl chloride and thiourea. The yield of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide using these methods ranges from 30-60%.
科学的研究の応用
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has also been studied for its potential use as a diagnostic tool, as it selectively binds to certain proteins that are overexpressed in cancer cells.
特性
製品名 |
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
分子式 |
C17H20N4O4S |
分子量 |
376.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-11-7-5-10(6-8-11)18-14(23)12-9-13(22)20-16(26)19-15(24)17(2,3)21(12)20/h5-8,12H,4,9H2,1-3H3,(H,18,23)(H,19,24,26) |
InChIキー |
UEZKQPQVGNEOEY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)